
1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one
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Overview
Description
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the Claisen–Schmidt condensation of 1-(6-methoxy-1-benzofuran-2-yl)ethanone with aromatic aldehydes in the presence of a base like NaOH .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as proton quantum tunneling, which minimizes side reactions and enhances the yield of the desired product . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The ketone and hydroxyl groups in this compound participate in oxidation reactions under controlled conditions:
-
Ketone Oxidation : The acetyl group (C=O) can undergo oxidation to form carboxylic acid derivatives. For example, using potassium permanganate (KMnO₄) in acidic conditions yields 6-hydroxy-3-methyl-1-benzofuran-7-carboxylic acid.
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Hydroxyl Group Oxidation : The phenolic –OH group is oxidized to a quinone structure using reagents like Fremy’s salt (potassium nitrosodisulfonate), forming 3-methyl-1-benzofuran-6,7-dione.
Key Conditions :
Reagent | Solvent | Temperature | Product | Yield |
---|---|---|---|---|
KMnO₄ (H₂SO₄) | H₂O | 80°C | Benzofuran-7-carboxylic acid | 65–70% |
Fremy’s salt | Acetone/H₂O | RT | Benzofuran-6,7-dione | 55–60% |
Reduction Reactions
The ketone group is susceptible to reduction, producing secondary alcohols:
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Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to 1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanol, retaining the hydroxyl group.
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Catalytic Hydrogenation : Hydrogen gas with a palladium catalyst (Pd/C) under high pressure reduces the benzofuran ring’s double bond, yielding a dihydrobenzofuran derivative.
Key Conditions :
Reagent | Catalyst | Solvent | Product | Yield |
---|---|---|---|---|
NaBH₄ | – | MeOH | Secondary alcohol | 80–85% |
H₂ (1 atm) | Pd/C | EtOAc | Dihydrobenzofuran | 70–75% |
Electrophilic Substitution
The hydroxyl group activates the benzofuran ring for electrophilic substitution:
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Nitration : Nitric acid (HNO₃) in acetic anhydride introduces a nitro group at the 5th position, yielding 5-nitro-6-hydroxy-3-methyl-1-benzofuran-7-ethanone .
-
Bromination : Bromine (Br₂) in dichloromethane results in bromination at the 4th position, forming 4-bromo-6-hydroxy-3-methyl-1-benzofuran-7-ethanone.
Key Conditions :
Reagent | Solvent | Position Substituted | Product | Yield |
---|---|---|---|---|
HNO₃ (Ac₂O) | AcOH | C-5 | Nitro derivative | 60–65% |
Br₂ | CH₂Cl₂ | C-4 | Bromo derivative | 55–60% |
Condensation Reactions
The ketone group participates in aldol condensation and Claisen-Schmidt reactions:
-
Aldol Condensation : Reaction with benzaldehyde in the presence of NaOH forms α,β-unsaturated ketones, such as (E)-1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)-3-phenylprop-2-en-1-one .
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Claisen-Schmidt Reaction : Condensation with substituted acetophenones yields diarylideneketones, which are precursors for heterocyclic synthesis.
Key Conditions :
Reagent | Base | Solvent | Product | Yield |
---|---|---|---|---|
Benzaldehyde | NaOH | EtOH | α,β-Unsaturated ketone | 50–53% |
4-Chloroacetophenone | KOH | THF | Diarylideneketone | 45–50% |
Protection/Deprotection Strategies
The hydroxyl group is often protected during multi-step syntheses:
-
Silylation : Treatment with chlorotrimethylsilane (TMSCl) in the presence of imidazole yields the TMS-protected derivative, 6-(trimethylsilyloxy)-3-methyl-1-benzofuran-7-ethanone .
-
Methylation : Dimethyl sulfate (Me₂SO₄) in alkaline conditions converts the –OH group to –OCH₃, forming 6-methoxy-3-methyl-1-benzofuran-7-ethanone.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one. For instance, a derivative synthesized from a related benzofuran compound demonstrated selective toxicity against leukemia cell lines (K562 and HL-60), with IC50 values indicating significant efficacy in inhibiting cancer cell proliferation while sparing non-cancerous cells . This selectivity makes it a promising candidate for further development in cancer therapies.
2. Antibacterial Properties
The antibacterial activity of benzofuran derivatives, including those related to this compound, has been explored. Research indicates that certain derivatives exhibit significant antibacterial effects against both standard and clinical strains of bacteria, suggesting their potential use in treating bacterial infections . The mechanism of action is believed to involve the generation of reactive oxygen species, which contribute to bacterial cell death.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of new derivatives from benzofurans, researchers synthesized several compounds based on this compound. These compounds were evaluated for their cytotoxic properties against human cancer cells. The results indicated that modifications to the benzofuran structure could enhance biological activity, leading to compounds with improved anticancer and antibacterial properties .
Case Study 2: Mechanistic Studies
A detailed investigation into the mechanism of action for derivatives of this compound revealed that these compounds induce oxidative stress in cancer cells. This oxidative stress is linked to increased levels of reactive oxygen species, which are known to trigger apoptosis in malignant cells . Such findings underscore the importance of further research into the pharmacodynamics of these compounds.
Comparative Data Table
Compound | Activity | IC50 (mM) | Cell Lines Tested | Notes |
---|---|---|---|---|
This compound | Anticancer | 0.1 (HL-60) | K562, HL-60, HeLa | Selective toxicity |
Derivative A | Antibacterial | Not specified | Standard strains | Reactive oxygen species generation |
Derivative B | Anticancer | 5.0 (K562) | K562, HeLa | Enhanced activity through structural modification |
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in tumor growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to varied biological activities.
2-Benzofurancarboxaldehyde: Another benzofuran derivative with distinct chemical properties and applications.
Uniqueness
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is unique due to its specific hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Biological Activity
1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one, also known as a derivative of benzofuran, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of organic compounds characterized by a benzofuran core structure, which has been associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula: C13H12O3
- Molecular Weight: 216.23 g/mol
- CAS Registry Number: 55682-75-2
- IUPAC Name: this compound
Biological Activity Overview
Research on the biological activity of this compound has indicated several promising effects:
Anticancer Activity
Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Cell Proliferation: Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | Not specified |
Similar Benzofuran Derivative | MCF7 | 0.126 |
Similar Benzofuran Derivative | MDA-MB-231 | 0.87 - 12.91 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cellular stress and death in cancer cells .
Study on Antiproliferative Activity
A study investigating the biological activity of benzofuran derivatives reported that introducing hydroxyl and methyl groups at specific positions significantly enhanced antiproliferative activity against cancer cell lines. The presence of a hydroxyl group at the C–6 position was particularly noted for its effectiveness in increasing cytotoxicity .
In Vivo Studies
In vivo studies using animal models have also indicated that similar benzofuran derivatives can inhibit tumor metastasis. For example, treatment with specific derivatives resulted in reduced metastatic nodules in mice inoculated with breast cancer cells, underscoring the therapeutic potential of these compounds .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Research indicates that modifications to the benzofuran structure can enhance antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 24 |
Escherichia coli | 22 |
Candida albicans | 20 |
Properties
CAS No. |
41598-31-6 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-6-5-14-11-8(6)3-4-9(13)10(11)7(2)12/h3-5,13H,1-2H3 |
InChI Key |
LDFAFOGEMOPKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2C(=O)C)O |
Origin of Product |
United States |
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